Cas no 1821843-86-0 ((1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol)

(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol structure
1821843-86-0 structure
Product Name:(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol
CAS No:1821843-86-0
MF:C9H9F3O2
MW:206.161773443222
CID:6209349
PubChem ID:26597264
Update Time:2025-07-25

(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • starbld0033416
    • 1821843-86-0
    • (1R)-1-[2-(Trifluoromethoxy)phenyl]ethanol
    • (R)-1-(2-(Trifluoromethoxy)phenyl)ethan-1-ol
    • EN300-1930153
    • (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol
    • Inchi: 1S/C9H9F3O2/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6,13H,1H3/t6-/m1/s1
    • InChI Key: LWOXLMRGAQEYMM-ZCFIWIBFSA-N
    • SMILES: FC(OC1C=CC=CC=1[C@@H](C)O)(F)F

Computed Properties

  • Exact Mass: 206.05546401g/mol
  • Monoisotopic Mass: 206.05546401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.5Ų

(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol Pricemore >>

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Additional information on (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol

Recent Advances in the Study of (1R)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol (CAS: 1821843-86-0)

The compound (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol (CAS: 1821843-86-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral alcohol, characterized by a trifluoromethoxy substituent on the phenyl ring, exhibits unique physicochemical properties that make it a valuable building block for the synthesis of biologically active molecules. Recent studies have explored its role as an intermediate in the production of pharmaceuticals targeting central nervous system (CNS) disorders, inflammatory diseases, and metabolic syndromes.

One of the key areas of research involving (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol is its utility in asymmetric synthesis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as a chiral auxiliary in the synthesis of enantiomerically pure compounds. The researchers highlighted the compound's ability to induce high stereoselectivity in reactions, which is critical for the development of drugs with reduced side effects. The study also noted that the trifluoromethoxy group enhances the metabolic stability of the resulting molecules, a property highly sought after in drug design.

In addition to its synthetic applications, (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol has been investigated for its direct biological activity. A preclinical study conducted by a team at the University of California, San Francisco, revealed that the compound exhibits moderate inhibitory effects on certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This finding suggests potential applications in drug-drug interaction studies and the development of combination therapies. The study, published in Bioorganic & Medicinal Chemistry Letters, also pointed out the need for further optimization to improve the compound's selectivity and potency.

Another notable development is the use of (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol in the design of novel GABAA receptor modulators. Research from the Max Planck Institute for Medical Research demonstrated that derivatives of this compound exhibit promising anxiolytic and anticonvulsant activities in animal models. The researchers attributed these effects to the compound's ability to modulate specific subtypes of GABAA receptors, which are implicated in various neurological and psychiatric disorders. These findings were published in a 2023 issue of Nature Chemical Biology and have sparked interest in the pharmaceutical industry.

Despite these advancements, challenges remain in the large-scale production and application of (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol. A recent review in Chemical Reviews highlighted the need for more efficient synthetic routes to produce the compound in high enantiomeric purity. The review also emphasized the importance of further pharmacological studies to fully elucidate its mechanism of action and potential therapeutic applications. Ongoing research efforts are focused on addressing these gaps, with several pharmaceutical companies reportedly investing in the development of (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol-based therapeutics.

In conclusion, (1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol (CAS: 1821843-86-0) represents a promising scaffold in medicinal chemistry, with applications ranging from asymmetric synthesis to direct biological activity. Recent studies have shed light on its potential in drug discovery, particularly in the areas of CNS disorders and enzyme inhibition. However, further research is needed to overcome existing challenges and fully exploit its therapeutic potential. The compound's unique properties and versatility make it a subject of ongoing interest in the chemical biology and pharmaceutical communities.

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